

# An In-depth Technical Guide to the Discovery and Development of JNJ-26070109

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26070109 |           |
| Cat. No.:            | B15615440    | Get Quote |

# A Novel, Potent, and Selective Cholecystokinin 2 (CCK2) Receptor Antagonist

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of **JNJ-26070109**, a selective and competitive antagonist of the cholecystokinin 2 (CCK2) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of CCK2 receptor antagonists.

### **Discovery and Development**

**JNJ-26070109**, chemically identified as (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2- (quinoxaline-5-sulfonylamino)-benzamide, was synthesized and developed by Janssen Pharmaceutical Research & Development. It emerged from a program aimed at identifying novel therapeutic agents for gastroesophageal reflux disease (GORD). The rationale for its development was based on the established role of the CCK2 receptor, and its endogenous ligand gastrin, in stimulating gastric acid secretion.[1]

The development of **JNJ-26070109** was driven by the need for a therapeutic agent that could effectively control gastric acid without the rebound hypersecretion often observed with proton pump inhibitors (PPIs).[1] Preclinical studies have demonstrated its potential in not only inhibiting gastric acid secretion but also in preventing omeprazole-induced acid rebound.[1][2]



A review of the Johnson & Johnson pipeline information from October 2025 does not list **JNJ-26070109** in active development, suggesting that its clinical development may have been discontinued or is not currently a key focus.[3][4]

### **Mechanism of Action**

**JNJ-26070109** is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[5][6] The CCK2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastric acid secretion. Its primary endogenous ligand is the hormone gastrin.

Gastrin stimulates gastric acid secretion through two main pathways involving the CCK2 receptor:

- Direct Pathway: Gastrin directly binds to CCK2 receptors on the surface of gastric parietal cells, initiating a signaling cascade that leads to the secretion of hydrochloric acid.[7]
- Indirect Pathway: Gastrin also binds to CCK2 receptors on enterochromaffin-like (ECL) cells.
   [8] This binding stimulates the release of histamine from ECL cells.[7][9] Histamine then acts on H2 receptors on parietal cells, further stimulating acid secretion.[9]

By competitively blocking the CCK2 receptor, **JNJ-26070109** inhibits both the direct and indirect pathways of gastrin-stimulated acid secretion.

## **Signaling Pathways**

The binding of gastrin to the CCK2 receptor on parietal and ECL cells triggers a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] These signaling events ultimately culminate in the activation of the H+/K+-ATPase (proton pump) in parietal cells and the exocytosis of histamine from ECL cells.





Click to download full resolution via product page

CCK2 Receptor Signaling Pathway in Gastric Acid Secretion

## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for **JNJ-26070109** from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Potency



| Parameter | Species | Receptor                         | Value                                   | Reference |
|-----------|---------|----------------------------------|-----------------------------------------|-----------|
| pKi       | Human   | CCK2                             | 8.49                                    | [5][6]    |
| Rat       | CCK2    | 7.99                             | [5][6]                                  |           |
| Dog       | CCK2    | 7.70                             | [5][6]                                  | _         |
| рКВ       | Human   | CCK2                             | 8.53 (Calcium<br>Mobilization<br>Assay) | [6]       |
| Mouse     | CCK2    | 8.19 (Isolated<br>Stomach Assay) | [6]                                     |           |

Table 2: In Vivo Efficacy in Animal Models



| Parameter                                             | Species                                       | Model                                               | Value  | Reference |
|-------------------------------------------------------|-----------------------------------------------|-----------------------------------------------------|--------|-----------|
| Oral EC50                                             | Rat                                           | Pentagastrin-<br>stimulated acid<br>secretion       | 1.5 μΜ | [6]       |
| Dog                                                   | Pentagastrin-<br>stimulated acid<br>secretion | 0.26 μΜ                                             | [6]    |           |
| Inhibition of<br>Basal Acid<br>Secretion              | Rat                                           | Chronic<br>treatment (30<br>μmol·kg <sup>-1</sup> ) | ~66%   | [1]       |
| Inhibition of Pentagastrin- stimulated Acid Secretion | Rat                                           | Chronic<br>treatment (30<br>μmol·kg <sup>-1</sup> ) | ~70%   | [1]       |
| Inhibition of Histamine- stimulated Acid Secretion    | Rat                                           | Chronic<br>treatment (30<br>μmol·kg <sup>-1</sup> ) | ~25%   | [1]       |
| Inhibition of<br>Basal Acid<br>Secretion              | Rat                                           | Acute IV dose<br>(60 μmol·kg <sup>-1</sup> )        | >80%   | [1]       |

Table 3: Pharmacokinetic Properties

| Parameter                 | Species     | Value       | Reference |
|---------------------------|-------------|-------------|-----------|
| Oral Bioavailability (%F) | Rat         | 73 ± 16%    | [6]       |
| Dog                       | 92 ± 12%    | [6]         |           |
| Half-life (t1/2)          | Rat         | 1.8 ± 0.3 h | [6]       |
| Dog                       | 1.2 ± 0.1 h | [6]         |           |



Check Availability & Pricing

# Detailed Experimental Protocols Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of **JNJ-26070109** for the CCK2 receptor.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipeline Development pipeline | Johnson & Johnson [investor.jnj.com]
- 4. Pipeline 2025 Key events | Johnson & Johnson [investor.jnj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular signal transduction during gastrin-induced histamine secretion in rat gastric ECL cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological significance of ECL-cell histamine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of JNJ-26070109]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com